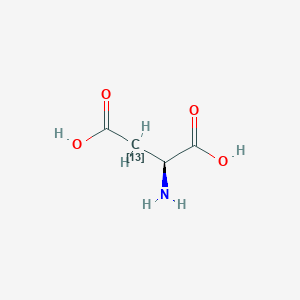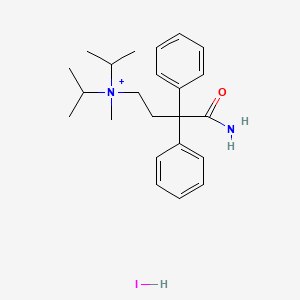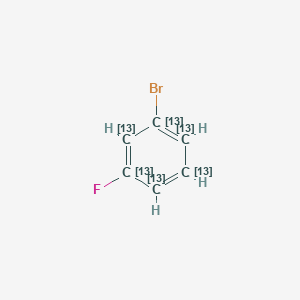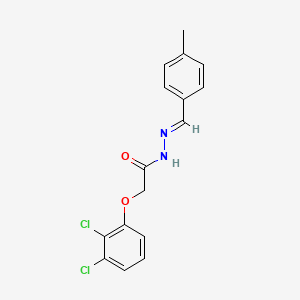![molecular formula C26H48FeN4P2 B12055777 1,1'-Bis[bis(diethylamino)phosphino]ferrocene CAS No. 142691-71-2](/img/structure/B12055777.png)
1,1'-Bis[bis(diethylamino)phosphino]ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis[bis(diethylamino)phosphino]ferrocene is a complex organophosphorus compound featuring a ferrocene core. This compound is notable for its unique structure, which includes two phosphino groups each substituted with diethylamino groups. The ferrocene core imparts stability and unique electronic properties, making it valuable in various chemical applications, particularly as a ligand in catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[bis(diethylamino)phosphino]ferrocene typically involves the reaction of ferrocene with chlorophosphines followed by substitution with diethylamine. A common synthetic route is as follows:
Preparation of Chlorophosphine Intermediate: Ferrocene is reacted with chlorophosphine (e.g., chlorodiphenylphosphine) in the presence of a base such as triethylamine.
Substitution with Diethylamine: The chlorophosphine intermediate is then treated with diethylamine to replace the chlorine atoms with diethylamino groups.
The reaction conditions generally require an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of 1,1’-Bis[bis(diethylamino)phosphino]ferrocene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bis[bis(diethylamino)phosphino]ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to ferrocene from ferrocenium.
Substitution: The diethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ferrocenium salts.
Reduction: Regeneration of the ferrocene compound.
Substitution: Formation of new phosphino derivatives with different substituents.
Aplicaciones Científicas De Investigación
1,1’-Bis[bis(diethylamino)phosphino]ferrocene has diverse applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential in bioorganometallic chemistry, including enzyme mimetics and drug delivery systems.
Medicine: Explored for its anticancer properties and as a component in diagnostic imaging agents.
Industry: Utilized in the synthesis of advanced materials, including conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 1,1’-Bis[bis(diethylamino)phosphino]ferrocene exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, influencing their electronic properties and reactivity. This coordination can facilitate various catalytic processes, including bond formation and cleavage. The ferrocene core provides stability and electron-donating properties, enhancing the overall efficiency of the catalytic system.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with diphenylphosphino groups.
1,1’-Bis(dicyclohexylphosphino)ferrocene: Features dicyclohexylphosphino groups, offering different steric and electronic properties.
Uniqueness
1,1’-Bis[bis(diethylamino)phosphino]ferrocene is unique due to its diethylamino substituents, which provide distinct electronic and steric effects compared to other phosphino derivatives. This uniqueness makes it particularly effective in specific catalytic applications where these properties are advantageous.
Propiedades
Número CAS |
142691-71-2 |
|---|---|
Fórmula molecular |
C26H48FeN4P2 |
Peso molecular |
534.5 g/mol |
InChI |
InChI=1S/2C13H24N2P.Fe/c2*1-5-14(6-2)16(15(7-3)8-4)13-11-9-10-12-13;/h2*9-12H,5-8H2,1-4H3; |
Clave InChI |
NXWJNPUBBUBMBN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P([C]1[CH][CH][CH][CH]1)N(CC)CC.CCN(CC)P([C]1[CH][CH][CH][CH]1)N(CC)CC.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(Naphthalen-2-yl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12055721.png)

![(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B12055730.png)

![(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate](/img/structure/B12055750.png)

![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12055779.png)

